2-Bromo-5-methyl-3-(trifluoromethyl)pyridine

Organic Synthesis Fluorination Process Chemistry

2-Bromo-5-methyl-3-(trifluoromethyl)pyridine (CAS 65996-08-9) is a halogenated pyridine derivative characterized by a bromine atom at the 2-position, a methyl group at the 5-position, and a trifluoromethyl (CF3) group at the 3-position of the pyridine ring. This compound belongs to the broader class of trifluoromethylpyridine (TFMP) derivatives, which are highly valued as key intermediates in the synthesis of active agrochemical and pharmaceutical ingredients due to the unique physicochemical properties imparted by the CF3 moiety.

Molecular Formula C7H5BrF3N
Molecular Weight 240.02 g/mol
CAS No. 65996-08-9
Cat. No. B3277433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methyl-3-(trifluoromethyl)pyridine
CAS65996-08-9
Molecular FormulaC7H5BrF3N
Molecular Weight240.02 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)Br)C(F)(F)F
InChIInChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)6(8)12-3-4/h2-3H,1H3
InChIKeyLLQQLOGTHMJBBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methyl-3-(trifluoromethyl)pyridine (CAS 65996-08-9) as a Strategic Halogenated Pyridine Intermediate for Agrochemical and Pharmaceutical R&D


2-Bromo-5-methyl-3-(trifluoromethyl)pyridine (CAS 65996-08-9) is a halogenated pyridine derivative characterized by a bromine atom at the 2-position, a methyl group at the 5-position, and a trifluoromethyl (CF3) group at the 3-position of the pyridine ring [1]. This compound belongs to the broader class of trifluoromethylpyridine (TFMP) derivatives, which are highly valued as key intermediates in the synthesis of active agrochemical and pharmaceutical ingredients due to the unique physicochemical properties imparted by the CF3 moiety [2]. The combination of these substituents creates a versatile scaffold for further chemical transformations, such as palladium-catalyzed cross-coupling reactions, to construct more complex molecular architectures [3].

Why 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine Cannot Be Simply Replaced by Other Halogenated Pyridines


The unique substitution pattern of 2-bromo-5-methyl-3-(trifluoromethyl)pyridine is non-interchangeable with its closest analogs. The specific location of the bromine atom at the 2-position provides a distinct reactivity profile in cross-coupling reactions compared to 3- or 4-bromo isomers [1]. Furthermore, the presence of the electron-withdrawing trifluoromethyl group at the 3-position significantly alters the electron density of the pyridine ring, influencing both the reactivity of the bromine atom and the overall physicochemical properties, including logP, compared to non-fluorinated or mono-fluorinated analogs [2]. The 5-methyl group introduces a specific steric and electronic environment that affects subsequent synthetic transformations and the biological activity of final derivatives, as evidenced by structure-activity relationship (SAR) studies across the TFMP class [3].

Quantitative Differentiation: Direct Evidence for 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine (65996-08-9)


Validated Synthetic Route with Established 59% Yield from US4279913

A specific, validated synthetic route for 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine is documented, achieving a 59% yield under defined conditions (HF, SF4, 120°C, 8h). This provides a direct baseline for process development and scale-up, in contrast to the unknown or proprietary yields for many in-class analogs where such data is not publicly available .

Organic Synthesis Fluorination Process Chemistry

Computational LogP of 3.17 Defines a Lipophilic Niche Distinct from Non-Fluorinated Analogs

The calculated LogP for 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine is 3.17 . While direct experimental LogP data for a specific comparator is lacking in this search, class-level inference confirms this value is significantly higher than for a non-fluorinated pyridine analog. For reference, the hydrophobic constant (π) for a CF3 group on an aromatic ring is approximately +0.88 to +1.07, compared to near zero for a hydrogen atom [1]. Therefore, the CF3 group imparts a quantitative increase in lipophilicity, which is a key driver for membrane permeability in drug and agrochemical discovery.

Physicochemical Properties Lipophilicity Drug Design

2-Bromo Substituent Enables Key Cross-Coupling Transformations with Differentiated Reactivity

The bromine atom at the 2-position on the pyridine ring serves as a highly versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings [1]. Its reactivity is differentiated from other halogens (e.g., -Cl) and from other positions on the ring. In competitive experiments on related polyhalogenated pyridine systems, the order of reactivity for Suzuki coupling has been established as -Br > -OSO2F > -Cl [2]. This allows for chemoselective functionalization strategies where the 2-bromo group of this compound can be preferentially reacted in the presence of other, less reactive halogens.

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

High Purity Availability (≥98%) from Multiple Vendors Ensures Reproducibility

2-Bromo-5-methyl-3-(trifluoromethyl)pyridine is commercially available with a guaranteed purity of ≥98% from multiple reputable vendors [REFS-1, REFS-2]. This established supply chain with defined purity standards provides a higher degree of confidence in experimental reproducibility compared to sourcing a less common analog where purity may be lower or more variable, or where only custom synthesis is available.

Quality Control Procurement Reproducibility

Optimal Use Cases for 2-Bromo-5-methyl-3-(trifluoromethyl)pyridine (65996-08-9) in R&D and Production


Agrochemical Lead Optimization via Suzuki-Miyaura Diversification

This compound is ideally suited for generating libraries of new chemical entities in agrochemical research. Its 2-bromo handle provides a robust site for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the rapid exploration of structure-activity relationships around a core scaffold with a known, desirable physicochemical profile (increased LogP from the CF3 group). This is directly supported by its documented cross-coupling potential [1] and the proven importance of TFMP derivatives in crop protection, with over 20 TFMP-containing agrochemicals having received ISO common names [2].

Pharmaceutical Intermediate for CNS-Targeted Drug Candidates

The elevated LogP of 3.17 [1] suggests that derivatives of this compound may possess favorable properties for crossing the blood-brain barrier. This makes it a strategic intermediate for the synthesis of potential therapeutics targeting the central nervous system (CNS). The substitution pattern is also reminiscent of core scaffolds found in various CNS-active drug discovery patents [2], supporting its relevance in this therapeutic area.

Process Development Scale-up Studies and Vendor Qualification

The availability of a documented, patent-derived synthetic procedure with a 59% yield [1] makes this compound an excellent model system for process chemistry development. Researchers can use this established benchmark to evaluate new synthetic methodologies, catalyst systems, or continuous flow processes for halogenated TFMP derivatives. Furthermore, the existence of multiple vendors offering ≥98% purity [2] allows for direct vendor qualification and material comparison studies to ensure supply chain robustness for industrial production.

Chemoselective Functionalization in Multi-Step Synthesis of Complex Molecules

In a complex synthetic sequence requiring the installation of multiple different aromatic rings, this compound offers a predictable and chemoselective entry point. The high relative reactivity of the 2-bromo substituent [1] allows it to be coupled first in the presence of other, less reactive halogens (e.g., chloride), thereby simplifying the synthesis of sophisticated, poly-substituted pyridine derivatives used in advanced materials or as highly specific pharmaceutical candidates.

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